![molecular formula C16H12Cl2O3 B1360679 3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-72-0](/img/structure/B1360679.png)
3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . The compound has a molecular weight of 323.17 .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is 1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 .Scientific Research Applications
Insecticide Intermediate Synthesis
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone: is a key intermediate in the synthesis of Hexaflumuron , a third-generation insecticide . Hexaflumuron inhibits chitin synthesis in pests, leading to their death or infertility. It is particularly noted for its benign impact on mammals and its effectiveness against a variety of insect pests .
Organic Synthesis Oxidant
The compound is related to derivatives used in organic synthesis as oxidants. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone in organic transformations, including the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Antimicrobial Activity
Derivatives of the compound have been evaluated for antimicrobial activity. For example, compounds synthesized from similar structures have shown activity against E. coli , S. aureus , and C. albicans , representing a range of bacterial and fungal pathogens .
Polymer Synthesis
The structure of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is conducive to polymer synthesis. It can be incorporated into polymers to enhance their physicochemical properties and thermal stability. Such polymers have applications in flame retardants, medical devices, reactive dyes, metal adsorption, optics, and optoelectronics .
Nanoparticle Immobilization
The compound’s derivatives can be used for the immobilization of nanoparticles, such as silver nanoparticles (AgNPs). This application is crucial in the development of materials with antibacterial properties and other functionalities .
Optoelectronic Materials
Due to its unique structure, the compound can be used in the design and development of optoelectronic materials. These materials are essential for devices like organic light-emitting diodes (OLEDs) and light-guide materials, which are pivotal in modern electronic displays and lighting systems .
Mechanism of Action
- Ambeed: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
- Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2 … - Springer
- Sigma-Aldrich: 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide
- ChemicalBook: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
- 伊诺凯: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDGTRGDYWXHRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645135 |
Source
|
Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-72-0 |
Source
|
Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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